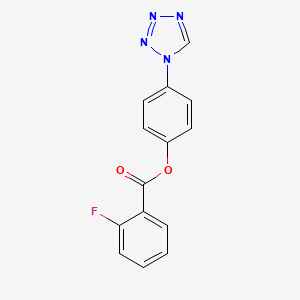
PqsR/LasR-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PqsR/LasR-IN-1, also known as compound 2a, is a potent inhibitor of the PqsR and LasR systems. These systems are crucial for the quorum sensing mechanism in Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen. This compound exhibits anti-virulence activity by reducing the production of biofilm, pyocyanin, and rhamnolipids in Pseudomonas aeruginosa .
準備方法
The synthesis of PqsR/LasR-IN-1 involves several steps. The compound has a molecular formula of C24H20ClNO3 and a molecular weight of 405.87 g/mol
化学反応の分析
PqsR/LasR-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学的研究の応用
PqsR/LasR-IN-1 has several scientific research applications:
Chemistry: It is used as a tool to study quorum sensing mechanisms in bacteria.
Biology: The compound helps in understanding bacterial communication and biofilm formation.
作用機序
PqsR/LasR-IN-1 exerts its effects by inhibiting the PqsR and LasR systems in Pseudomonas aeruginosa. These systems are part of the quorum sensing mechanism that regulates the expression of virulence factors. By binding to the PqsR and LasR receptors, this compound prevents the activation of these systems, thereby reducing the production of biofilm, pyocyanin, and rhamnolipids .
類似化合物との比較
PqsR/LasR-IN-1 is unique in its dual inhibition of both PqsR and LasR systems. Similar compounds include:
Quercetin: A natural flavonoid that inhibits the LasR system and reduces virulence factors in Pseudomonas aeruginosa.
These compounds share similar mechanisms of action but differ in their chemical structures and specific targets within the quorum sensing systems.
特性
分子式 |
C24H20ClNO3 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20ClNO3/c1-14-3-9-20(11-15(14)2)26-23(27)17-6-10-21-18(12-17)13-22(29-24(21)28)16-4-7-19(25)8-5-16/h3-12,22H,13H2,1-2H3,(H,26,27) |
InChIキー |
WMGRTKLFMHNQKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B11331326.png)
![N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B11331332.png)
![N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide](/img/structure/B11331342.png)
![methyl 4-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11331350.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331356.png)
![1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11331361.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11331368.png)
![1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methylpiperazine](/img/structure/B11331369.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331376.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11331378.png)
![5-(3-bromophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331389.png)
![(2E)-3-(2-methoxyphenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11331392.png)
![4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11331396.png)

